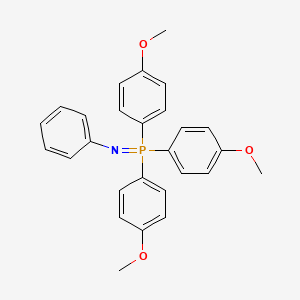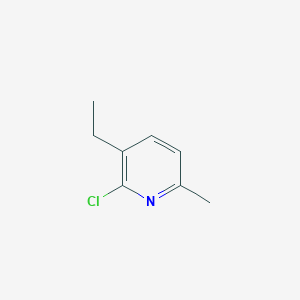
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is an organophosphorus compound with the formula (CH₃OC₆H₄)₃P. It is a tertiary phosphine, characterized by the presence of three 4-methoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in organometallic chemistry and homogeneous catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by the addition of phenylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and breaking of metal-ligand bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups in the 2-position.
Uniqueness
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating ability and increases its effectiveness as a ligand in catalytic reactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
| 133191-98-7 | |
Molekularformel |
C27H26NO3P |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
tris(4-methoxyphenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C27H26NO3P/c1-29-22-9-15-25(16-10-22)32(28-21-7-5-4-6-8-21,26-17-11-23(30-2)12-18-26)27-19-13-24(31-3)14-20-27/h4-20H,1-3H3 |
InChI-Schlüssel |
FZYSVTXWHFKABN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=NC2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/no-structure.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
